N-methyl-N-((tetrahydrofuran-2-yl)methyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide
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Description
N-methyl-N-((tetrahydrofuran-2-yl)methyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The acid-catalyzed cyclization of p-toluenesulfonamides of N-benzyl aminoacetaldehyde derivatives leads to the synthesis of 3-substituted 2-p-toluenesulfonyl tetrahydroisoquinolin-4-ol derivatives, which are precursors to 1,2,3,4-tetrahydroisoquinolines. This method provides a pathway for creating various tetrahydroisoquinoline derivatives, demonstrating the compound's versatility in synthetic chemistry (Ponzo & Kaufman, 1995).
Molecular Interactions and Biological Potential
Research on the molecular interactions between human carbonic anhydrases and novel classes of benzenesulfonamides, including tetrahydroisoquinoline derivatives, has highlighted the potential for selective inhibition of specific isoforms. For example, derivatives have shown remarkable inhibition and selectivity towards brain-expressed isoforms, which could be beneficial in designing targeted therapies (Bruno et al., 2017).
Anticancer Applications
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents has been a significant area of research. These compounds, featuring the tetrahydroisoquinoline moiety, have been evaluated for their anticancer activity, showing potent cytotoxicity against various cancer cell lines. This research underscores the therapeutic potential of these derivatives in oncology (Redda, Gangapuram, & Ardley, 2010).
Structural Analysis and Catalysts
The synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been explored for their catalytic efficiency in transfer hydrogenation reactions. This research demonstrates the compound's role in facilitating chemical transformations, further expanding its application scope (Dayan et al., 2013).
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-23(16-20-7-4-14-28-20)29(26,27)21-10-8-18(9-11-21)22(25)24-13-12-17-5-2-3-6-19(17)15-24/h2-3,5-6,8-11,20H,4,7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCAKOSUZDBWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.